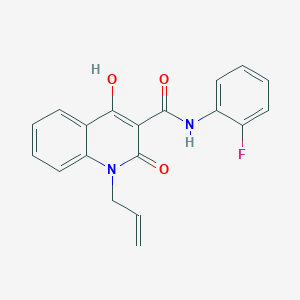

N-(2-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Description

N-(2-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a prop-2-en-1-yl (allyl) group at position 1 and a 2-fluorophenyl carboxamide at position 2.

Properties

IUPAC Name |

N-(2-fluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3/c1-2-11-22-15-10-6-3-7-12(15)17(23)16(19(22)25)18(24)21-14-9-5-4-8-13(14)20/h2-10,23H,1,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBUFYJSWJWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound features a quinoline core with various functional groups that contribute to its biological activity. The presence of a fluorine atom on the phenyl ring and a prop-2-en-1-yl group is significant for its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline exhibit varying degrees of antibacterial activity. For instance, a study evaluated several derivatives for their minimum inhibitory concentration (MIC) against various bacterial strains. The results showed that some derivatives had MIC values as low as against E. coli when combined with an efflux pump inhibitor, highlighting the importance of structure in enhancing antibacterial efficacy .

| Compound | Bacterial Strain | MIC () |

|---|---|---|

| 13e | E. coli | ≤0.03 |

| 13c | Klebsiella pneumoniae | 1 × 10^-5 |

| 13f | Staphylococcus aureus | 1 × 10^-5 |

Antiviral Activity

The compound's antiviral potential was also assessed in the context of HIV-1 inhibition. However, synthesized compounds based on the quinoline framework showed moderate activity with no significant integrase inhibitory effects at concentrations below . This indicates that while there may be some antiviral potential, further modifications or different approaches may be necessary to enhance efficacy.

Case Studies and Research Findings

- Study on Antibacterial Activity : A comprehensive study demonstrated that certain derivatives of the compound exhibited significant antibacterial properties against multiple strains. The study emphasized the role of specific substituents in enhancing activity against resistant strains .

- Antiviral Evaluation : In another investigation focusing on HIV-1, compounds derived from similar structures were synthesized and tested for their ability to inhibit viral replication. The results indicated that while some compounds showed promise, they did not meet the threshold for effective antiviral agents .

- Mechanism of Action : Research into the mechanism revealed that some derivatives might exert their effects through interference with DNA gyrase, an essential enzyme for bacterial replication . This suggests a potential pathway for developing new antibiotics from this class of compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The compound shares structural similarities with other 4-hydroxyquinolin-2-one carboxamides, differing primarily in substituents at positions 1 (allyl vs. alkyl/aryl groups) and 3 (fluorophenyl vs. other aryl/heteroaryl groups). Key analogs and their distinguishing features are summarized below:

Pharmacological and Physicochemical Comparisons

Position 1 Substituents :

- Allyl (prop-2-en-1-yl) : The allyl group in the target compound may confer greater conformational flexibility compared to ethyl or propyl chains (e.g., ). This could enhance interactions with hydrophobic binding pockets in target proteins.

- Ethyl/Propyl : Shorter alkyl chains (e.g., ethyl in ) reduce steric hindrance but may decrease metabolic stability due to easier oxidation.

- Ring Modifications: The lead compound 12 () includes 6,7-dimethoxy groups on the quinoline ring, which significantly enhance analgesic activity (75.3% efficacy at 20 mg/kg). The absence of these groups in the target compound may reduce potency but improve aqueous solubility.

Activity Trends in Analogs

- Methoxy Substitutions : The 6,7-dimethoxy groups in compound 12 () correlate with high analgesic activity, likely due to improved electron-donating effects and target affinity.

- Halogen Effects : Bromine and chlorine substituents () generally increase lipophilicity, but their position (para vs. meta) influences steric and electronic interactions. For example, 4-bromophenyl () may offer better π-π stacking than 3-chlorophenyl ().

- Allyl vs. Alkyl Chains : Allyl’s unsaturated bond (, target compound) may enhance reactivity or metabolic conversion compared to saturated chains (e.g., propyl in ).

Comparative Analysis with Non-Quinoline Derivatives

(J. Med. Chem. 2007) describes naphthyridine-based analogs (e.g., compound 67), where the quinoline core is replaced with a naphthyridine ring. For example, compound 67 includes a pentyl chain and an adamantyl group, which likely enhance CNS penetration but increase molecular weight (422 g/mol vs. ~350–400 g/mol for quinoline analogs).

Q & A

Basic: What synthetic strategies are optimal for preparing N-(2-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?

Methodological Answer:

The synthesis of quinoline-carboxamide derivatives typically involves multi-step routes. For example, analogous compounds are synthesized via:

- Step 1: Formation of the quinoline core through cyclization reactions (e.g., Friedländer or Pfitzinger reactions) .

- Step 2: Introduction of the 2-fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling .

- Step 3: Incorporation of the prop-2-en-1-yl (allyl) group using alkylation or Mitsunobu conditions .

- Step 4: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Key challenges include regioselectivity in fluorophenyl substitution and maintaining stereochemical integrity during allylation.

Advanced: How can regiochemical conflicts during fluorophenyl group installation be resolved?

Methodological Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the quinoline core. To address this:

- Computational Modeling: Use DFT calculations to predict reactive sites based on electron density maps .

- Directed Metalation: Employ directing groups (e.g., boronates) to guide fluorophenyl coupling to specific positions .

- Protection/Deprotection: Temporarily block reactive hydroxyl or amine groups during substitution .

Evidence from chlorophenyl analogs shows that steric and electronic factors dominate regiochemical outcomes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: H and C NMR confirm the quinoline scaffold, fluorophenyl protons (δ 7.1–7.4 ppm), and allyl group protons (δ 5.1–5.9 ppm). F NMR identifies fluorine substitution patterns .

- IR: Detect carbonyl (1650–1750 cm) and hydroxyl (3200–3500 cm) stretches .

- HRMS: Validate molecular formula (e.g., CHFNO) with <2 ppm error .

Advanced: How do computational methods (e.g., DFT) clarify contradictory biological activity data?

Methodological Answer:

Conflicting activity reports may stem from conformational flexibility or off-target interactions. To resolve this:

- Molecular Dynamics (MD): Simulate ligand-protein binding to identify stable conformers .

- Docking Studies: Compare binding affinities with structurally related compounds (e.g., chlorophenyl vs. fluorophenyl analogs) .

- ADMET Predictions: Use tools like SwissADME to assess bioavailability, which impacts experimental reproducibility .

Basic: What functional groups in this compound are most reactive under physiological conditions?

Methodological Answer:

- 4-Hydroxy Group: Prone to glucuronidation or sulfation, altering solubility and activity .

- Allyl Group: Susceptible to oxidation (e.g., epoxidation via CYP450 enzymes) or Michael additions .

- Carboxamide: Hydrolytically stable but may form hydrogen bonds with biological targets .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Analog Synthesis: Replace the 2-fluorophenyl with 3-chloro- or 4-nitrophenyl groups to test electronic effects .

- Pharmacophore Mapping: Identify critical moieties (e.g., the 4-hydroxy group for hydrogen bonding) using QSAR models .

- Fragment-Based Screening: Test truncated analogs (e.g., removing the allyl group) to isolate essential motifs .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition: Assay against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity: MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Anti-inflammatory Activity: Measure COX-2 inhibition via ELISA .

Advanced: How can metabolic instability of the allyl group be addressed in drug design?

Methodological Answer:

- Bioisosteric Replacement: Substitute the allyl group with cyclopropyl or propargyl moieties to reduce CYP450-mediated oxidation .

- Prodrug Design: Mask the allyl group as a stable ester or carbonate, releasing the active form in vivo .

- Metabolite Identification: Use LC-HRMS to track oxidative metabolites and modify hotspots .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via peak area loss .

- X-ray Crystallography: Confirm solid-state stability and polymorphism risks .

Advanced: What strategies resolve discrepancies between in silico predictions and experimental bioactivity?

Methodological Answer:

- Force Field Refinement: Adjust parameters in docking software (e.g., AutoDock Vina) to better model fluorine’s electronegativity .

- Solvent Effects: Re-evaluate calculations with explicit solvent models (e.g., water or DMSO) .

- Experimental Validation: Use SPR or ITC to measure binding kinetics and reconcile computational data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.